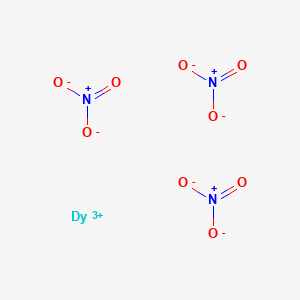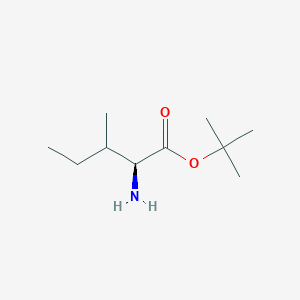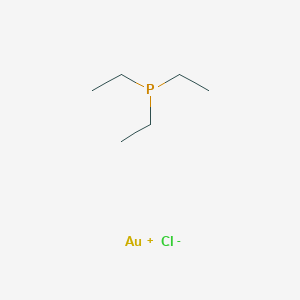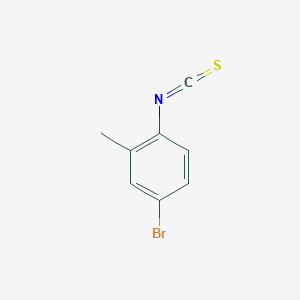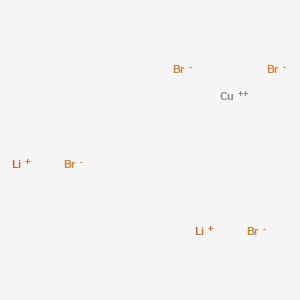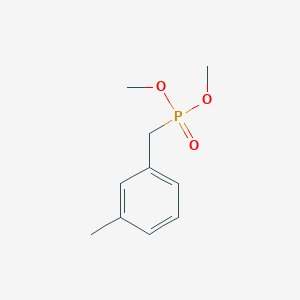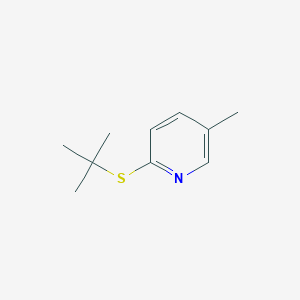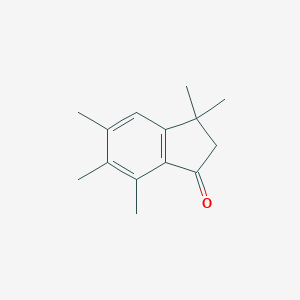![molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0](/img/structure/B97379.png)
7-Chloro-3-MethylBenzo[B]Thiophene
Overview
Description
7-Chloro-3-Methylbenzo[b]thiophene (7-Cl-3-MBT) is an organosulfur compound belonging to the thiophene family. It is a colorless solid that is insoluble in water and soluble in most organic solvents. 7-Cl-3-MBT is a versatile building block for the synthesis of many pharmaceuticals and other compounds. It is used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antibiotics, and antifungals. It is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and flavors.
Scientific Research Applications
Chemical Reactions and Modifications
7-Chloro-3-MethylBenzo[B]Thiophene has been studied for its potential in various chemical reactions and modifications. Chapman, Clarke, and Manolis (1972) explored its conversion into amino-, guanidino-, and ureido-compounds, among others, by modifying known methods. They also studied nitration, bromination, and acetylation of this compound, which mainly yielded 2-substituted compounds. The treatment of its Grignard reagent with oxygen or sulfur resulted in 7-hydroxy- and 7-mercapto-3-methylbenzo[b]thiophen. Additionally, direct nucleophilic displacement of the 7-chloro-group led to high yields of 7-hydroxy- or 7-amino-3-methylbenzo[b]thiophen (Chapman, Clarke, & Manolis, 1972).
Photocyclization Properties
1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which include this compound, have been synthesized for their thermally irreversible and fatigue-resistant photochromic properties. Uchida, Nakayama, and Irie (1990) found that these compounds undergo reversible photocyclization, producing red-colored closed-ring forms that are stable for over three weeks at 80 °C. Their studies show the potential for utilizing these compounds in applications requiring photochromic performance (Uchida, Nakayama, & Irie, 1990).
Synthesis and Structural Analysis
Studies by Clark, Kirk, and Parvez (1993) on the synthesis and structural analysis of palladium complexes with this compound derivatives provided insights into their complex nuclear magnetic resonance spectra and crystal structures. Their research contributes to a deeper understanding of the structural properties of these compounds, which is crucial for their application in various scientific fields (Clark, Kirk, & Parvez, 1993).
Lewis Acid Catalysis
Li, Thiemann, Sawada, Mataka, and Tashiro (1997) investigated the use of thiophenes, including derivatives of this compound, in Lewis acid catalysis. Their research demonstrated the enhancement in yields of oxidative cycloaddition of thiophenes using BF(3).Et(2)O catalysis, revealing the potential of these compounds in synthetic chemistry (Li, Thiemann, Sawada, Mataka, & Tashiro, 1997).
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives, including 7-Chloro-3-MethylBenzo[B]Thiophene, show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-3-MethylBenzo[B]Thiophene is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis and promotes DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
This compound interacts with Mcl-1, causing a downregulation of the protein . This leads to an increase in apoptosis and a decrease in DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage while simultaneously downregulating Mcl-1 .
Biochemical Pathways
The compound affects the apoptosis pathway by downregulating Mcl-1, leading to an increase in apoptosis . It also affects the DNA damage repair pathway by inhibiting the function of Mcl-1, leading to a decrease in DNA damage repair .
Pharmacokinetics
It is known that the compound can effectively enter cancer cells . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is an increase in apoptosis and a decrease in DNA damage repair in cancer cells . This leads to a decrease in the survival of cancer cells, especially those resistant to other treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in a dark place at a temperature between 2-8°C . Additionally, the compound should be handled with care to avoid dust formation and inhalation . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURQZBTTSWWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604010 | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-68-0 | |
| Record name | 7-Chloro-3-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17514-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-methyl benzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-3-METHYL BENZO[B]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


